N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine
Description
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3/c1-16-7-8-19(17(2)13-16)15-26-9-11-27(12-10-26)25-14-18-5-3-4-6-20(18)21(22,23)24/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFGRXSAEHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein-coupled receptors (GPCRs), particularly alpha1-adrenergic receptors . This interaction leads to various downstream effects, including modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar biological activities.
Trimetazidine: Another piperazine derivative with therapeutic applications in cardiovascular diseases.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety.
Uniqueness
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
